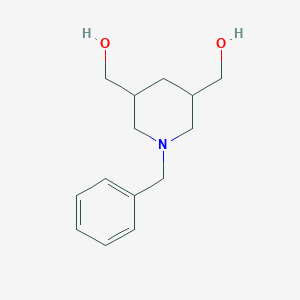
(1-Benzylpiperidine-3,5-diyl)dimethanol
Cat. No. B8280162
M. Wt: 235.32 g/mol
InChI Key: STJYVBWIJMMIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08129398B2
Procedure details


To dimethyl 1-benzylpiperidine-3,5-dicarboxylate (1.5 g, 5.15 mmol) in dry THF (30 mL) was added a solution of lithium aluminum hydride in THF (2M, 3.87 mL, 7.73 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 30 min. then warmed to 23° C. and stirred for 1.5 hour. A solution of methanol (0.5 mL) and (0.25 mL) was added followed by a 15% solution of NaOH (0.250 mL). The mixture was stirred for 1 hour at 23° C. then filtered. The organic material was extracted with ethyl acetate (3×20 mL) and the combined extracts were dried (MgSO4) and concentrated in vacuo to afford 0.91 g (75% yield) of the title compound. 1H NMR (400 MHz, CDCl3) δ ppm 7.26-7.35 (5H, m), 3.59 (2H, s), 3.44-3.55 (4 H, m), 3.06 (2 H, dt, J=10.6, 1.8 Hz), 1.88-1.98 (2 H, m), 1.79-1.86 (1 H, m), 1.68 (3 H, m). LCMS (+ESI, M+H+) m/z: 236.
Name
dimethyl 1-benzylpiperidine-3,5-dicarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One





[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH:12]([C:14](OC)=[O:15])[CH2:11][CH:10]([C:18](OC)=[O:19])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].CO.[OH-].[Na+]>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH:12]([CH2:14][OH:15])[CH2:11][CH:10]([CH2:18][OH:19])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,8.9|
|
Inputs


Step One
|
Name
|
dimethyl 1-benzylpiperidine-3,5-dicarboxylate
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC(C1)C(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
3.87 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to 23° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 hour
|
|
Duration
|
1.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 1 hour at 23° C.
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic material was extracted with ethyl acetate (3×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC(C1)CO)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.91 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

